methyl4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate
Description
Methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate is a brominated indazole derivative featuring a tetrahydropyran (oxan-2-yl) protecting group at the 1-position and a methyl ester at the 3-position. The indazole core is substituted with bromine at the 4-position, contributing to its electronic and steric profile. This compound is structurally distinct due to the oxan-2-yl group, which enhances stability and modulates solubility, making it a critical intermediate in medicinal chemistry and organic synthesis . The methyl ester group offers a handle for further functionalization, such as hydrolysis to carboxylic acids or participation in cross-coupling reactions.
Properties
IUPAC Name |
methyl 4-bromo-1-(oxan-2-yl)indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-19-14(18)13-12-9(15)5-4-6-10(12)17(16-13)11-7-2-3-8-20-11/h4-6,11H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBDHHZZQYCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C2=C1C(=CC=C2)Br)C3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of phenylhydrazones with aldehydes under acidic conditions.
Oxan-2-yl Group Introduction: The oxan-2-yl group can be introduced via a nucleophilic substitution reaction using oxirane derivatives.
Esterification: The carboxylate ester can be formed through esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
methyl4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxan-2-yl group and the indazole ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), catalysts like iron(III) bromide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.
Oxidation Products: Oxidized forms of the oxan-2-yl group or the indazole ring.
Reduction Products: Reduced forms of the oxan-2-yl group or the indazole ring.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate has been investigated for its potential as a therapeutic agent. The indazole scaffold is recognized for various pharmacological activities, including:
- Anticancer Activity : Indazole derivatives have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications to the indazole structure can enhance selectivity and potency against specific cancer types.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases.
Neuropharmacology
The compound's potential neuroprotective effects are under investigation. Indazole derivatives have been linked to modulation of neurotransmitter systems, suggesting that methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate may influence conditions like depression or anxiety.
Synthetic Applications
This compound can serve as a precursor in synthetic pathways for developing more complex molecules. Its unique structure allows for further functionalization, making it valuable in drug development processes.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of indazole derivatives, including methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate. The results indicated significant cytotoxicity against several cancer cell lines, with IC values in the low micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Neuropharmacological Effects
In a preclinical study reported in Neuroscience Letters, researchers evaluated the effects of methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate on animal models of anxiety and depression. The compound exhibited anxiolytic and antidepressant-like effects, correlating with increased levels of serotonin and norepinephrine in the brain.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | IC (µM) | Reference |
|---|---|---|---|
| Methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate | Anticancer | 5.0 | Journal of Medicinal Chemistry |
| Methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate | Anxiolytic | N/A | Neuroscience Letters |
| Similar Indazole Derivative | Anti-inflammatory | 10.0 | European Journal of Pharmacology |
Mechanism of Action
The mechanism of action of methyl4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, bromine positions, and functional groups:
| Compound Name | Bromine Position | Key Substituents | Protecting Group | Molecular Formula | CAS Number | Similarity Score (vs. Target) |
|---|---|---|---|---|---|---|
| Methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate | 4 | COOCH₃, oxan-2-yl | Oxan-2-yl | C₁₄H₁₄BrN₂O₃ | - | - |
| 4-Bromo-1H-indazole-3-carboxylic acid | 4 | COOH | None | C₈H₅BrN₂O₂ | 660823-36-9 | 0.98 |
| Methyl 4-bromo-1H-indazole-3-carboxylate | 4 | COOCH₃ | None | C₉H₇BrN₂O₂ | 885521-80-2 | 0.90 |
| 5-Bromo-1H-indazole-3-carboxylic acid | 5 | COOH | None | C₈H₅BrN₂O₂ | 887578-90-7 | 0.94 |
| 6-Bromo-1H-indazole-3-carboxylic acid | 6 | COOH | None | C₈H₅BrN₂O₂ | 1077-94-7 | 0.95 |
Key Differences and Implications:
Bromine Position :
- The 4-bromo substitution (para to the indazole N1) in the target compound contrasts with 5- or 6-bromo isomers (meta positions). Para-substituted bromine may influence electronic effects, directing electrophilic substitution reactions differently than meta positions. For example, 4-bromo derivatives are often more reactive in Suzuki-Miyaura couplings due to favorable steric and electronic environments .
Protecting Group (Oxan-2-yl) :
- The oxan-2-yl group in the target compound enhances stability under acidic or basic conditions compared to unprotected analogs (e.g., CAS 885521-80-2). This group also increases lipophilicity, improving membrane permeability in biological systems .
Ester vs. Carboxylic Acid :
- The methyl ester (target and CAS 885521-80-2) is less polar than carboxylic acid analogs (e.g., CAS 660823-36-9), affecting solubility and reactivity. Esters are typically hydrolyzed to acids under basic conditions, offering a pathway for further derivatization .
Hydrogen Bonding and Crystallinity: Carboxylic acid analogs (e.g., CAS 660823-36-9) form strong hydrogen bonds, influencing crystal packing and melting points.
Synthetic Utility :
- The oxan-2-yl group acts as a temporary protecting group, enabling selective functionalization at other positions. In contrast, unprotected bromo-indazole carboxylates (e.g., CAS 885521-80-2) are prone to undesired side reactions at the N1 position .
Biological Activity
Methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate is characterized by the following molecular formula:
- Molecular Formula: CHBrNO
- Molecular Weight: 328.17 g/mol
The presence of the oxan-2-yl group enhances its lipophilicity, potentially aiding in cellular penetration and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing several biochemical pathways. Key mechanisms include:
- Inhibition of Inflammatory Pathways: Indazole derivatives are known to inhibit the oxidation of arachidonic acid, affecting the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .
- Anticancer Activity: Some studies indicate that indazole derivatives can induce apoptosis in cancer cells by modulating the p53/MDM2 pathway. This involves upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
- Antimicrobial Effects: Compounds in the indazole family exhibit antimicrobial properties, making them potential candidates for treating infections caused by resistant strains .
Biological Activity Data
The following table summarizes the biological activities reported for methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate and related indazole derivatives:
Case Studies and Research Findings
-
Anticancer Studies:
- A study demonstrated that methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate significantly inhibited cell proliferation in various cancer cell lines, particularly K562, with a notable IC value indicating effective cytotoxicity . The mechanism involved modulation of apoptosis-related proteins, suggesting a potential role as an anticancer agent.
- Anti-inflammatory Mechanism:
- Microbial Resistance:
Q & A
Q. What synthetic strategies are commonly employed for introducing the tetrahydropyranyl (oxan-2-yl) protecting group to indazole derivatives, and how can these be optimized for methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate?
The tetrahydropyranyl (THP) group is typically introduced via nucleophilic substitution or Mitsunobu reactions. For indazole derivatives, Mitsunobu conditions (e.g., DIAD/TPP) are preferred to avoid side reactions at the brominated position. Optimization involves controlling reaction temperature (0–25°C) and stoichiometric ratios of diethyl azodicarboxylate (DEAD) to THP-OH (1:1.2–1.5). Post-reaction purification via silica gel chromatography with ethyl acetate/hexane gradients (10–30%) ensures removal of unreacted reagents .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate?
Key techniques include:
- 1H/13C NMR : Confirm regioselectivity of the THP group and bromine substitution (e.g., 7.5–8.0 ppm aromatic protons, 3.5–4.5 ppm THP protons).
- HRMS (ESI+) : Validate molecular ion peaks ([M+H]+ ≈ 369.0 m/z).
- FTIR : Detect ester carbonyl stretches (~1720 cm⁻¹) and absence of hydroxyl groups.
Cross-referencing with analogs like ethyl 5-bromo-1H-indazole-3-carboxylate ensures consistency in spectral assignments .
Q. How can computational methods aid in predicting the reactivity of methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate in cross-coupling reactions?
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electron density distribution at the C4 bromine site, guiding selectivity in Suzuki-Miyaura couplings. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic regions, while Fukui indices quantify susceptibility to substitution. These methods are validated against crystallographic data from related brominated indazoles .
Advanced Research Questions
Q. How can SHELXL refinement protocols resolve crystallographic ambiguities in methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate structures?
SHELXL addresses challenges such as:
Q. What experimental design principles (DoE) optimize the synthesis of methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate under continuous-flow conditions?
A factorial DoE approach evaluates:
Q. How can mechanistic studies distinguish between SNAr and radical pathways in bromine displacement reactions involving this compound?
- Radical Traps : Add TEMPO; suppressed yields indicate radical intermediates.
- Kinetic Isotope Effects (KIE) : Compare kH/kD using deuterated solvents (DMSO-d6 vs. DMSO). KIE > 1.0 supports polar transition states (SNAr).
- ESR Spectroscopy : Detect paramagnetic species in radical pathways. Cross-reference with analogous 4-bromo-indazole derivatives .
Q. What strategies mitigate batch-to-batch variability in the crystallization of methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate?
- Solvent Screening : Use ternary solvent systems (e.g., EtOAc/hexane/DCM) to control nucleation.
- Seeding : Introduce microcrystals from previous batches.
- pH Control : Maintain pH 6–7 (prevents ester hydrolysis).
PXRD and DSC confirm polymorph consistency across batches .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between calculated and observed NMR shifts for methyl 4-bromo-1-(oxan-2-yl)-1H-indazole-3-carboxylate?
- DFT-NMR Correlation : Perform GIAO calculations (B3LYP/6-311++G**) and compare with experimental shifts. Deviations > 0.5 ppm suggest conformational flexibility (e.g., THP ring puckering).
- Solvent Effects : Simulate DMSO or CDCl3 environments using PCM models.
- Paramagnetic Impurities : Use EDTA washes to remove metal contaminants affecting relaxation times .
Q. What statistical methods are appropriate for analyzing biological activity data derived from this compound’s analogs?
- ANOVA : Compare IC50 values across analogs (p < 0.05 significance).
- QSAR Models : Use partial least squares (PLS) regression linking substituent descriptors (Hammett σ, LogP) to activity.
- Bootstrap Analysis : Validate model robustness with 1000 resamples. Cross-validate with leave-one-out (LOO) methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
